D-ribo-Phytosphingosine-13C2,d2
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Overview
Description
D-ribo-Phytosphingosine-13C2,d2: is a type of sphingolipid, which are essential components of cell membranes in eukaryotic cells. Sphingolipids play crucial roles in various cellular processes, including cell growth regulation, adhesion, differentiation, neuronal repair, and signal transduction . This compound is a specific stereoisomer of phytosphingosine, characterized by its unique configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Baylis-Hillman Reaction: One of the synthetic routes involves the Baylis-Hillman reaction of (S)-Garner aldehyde with methyl acrylate to obtain the corresponding adduct. This adduct is then treated with decylmagnesium bromide to form an E-trisubstituted alkene.
Aldol Reaction: Another method involves a highly stereoselective aldol reaction catalyzed by a combination of amino acid and hydrogen bond donor catalysts.
Industrial Production Methods: Industrial production methods for D-ribo-Phytosphingosine-13C2,d2 are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-ribo-Phytosphingosine-13C2,d2 can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: OsO4 (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are commonly used for dihydroxylation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, such as decylmagnesium bromide, are used for nucleophilic addition.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, dihydroxylation of the E-trisubstituted alkene intermediate yields a diol, which upon acid hydrolysis forms this compound .
Scientific Research Applications
Chemistry: D-ribo-Phytosphingosine-13C2,d2 is used as a building block in the synthesis of various bioactive molecules and natural products. Its unique stereochemistry makes it valuable for studying stereoselective synthesis and reaction mechanisms .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its involvement in cellular signaling pathways and its potential as a therapeutic agent .
Medicine: It may also be explored for its cytotoxic effects against certain cancer cells .
Industry: In the industrial sector, this compound can be used in the production of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .
Mechanism of Action
D-ribo-Phytosphingosine-13C2,d2 exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolic pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence cellular processes like apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
D-ribo-Phytosphingosine: Another stereoisomer of phytosphingosine, synthesized from D-galactose.
L-lyxo-Phytosphingosine: Synthesized from D-xylose, this compound has a different stereochemistry compared to D-ribo-Phytosphingosine-13C2,d2.
D-arabino-Phytosphingosine: Known for its inhibitory effect on neutral sphingomyelinase 2.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. This makes it a valuable compound for studying the effects of stereochemistry on sphingolipid function and for developing stereoselective synthetic methods .
Properties
CAS No. |
67337-52-4 |
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Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(2S,3S,4S)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1 |
InChI Key |
AERBNCYCJBRYDG-BZSNNMDCSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Synonyms |
l-lyxo-phytosphingosine lyxo-(2R,3R,4R)-phytosphingosine lyxo-phytosphingosine lyxophytosphingosine |
Origin of Product |
United States |
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